Methyl 2-(benzyloxy)propanoate
Overview
Description
Methyl 2-(benzyloxy)propanoate is an organic compound with the molecular formula C11H14O3. It is a colorless liquid that is used as an intermediate in various chemical syntheses. The compound is known for its role in the preparation of other complex molecules, particularly in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(benzyloxy)propanoate can be synthesized through several methods. One common method involves the reaction of methyl 2-hydroxypropanoate with benzyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran under an ice bath, followed by stirring at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl 2-(benzyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is involved in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(benzyloxy)propanoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by enzymes such as esterases. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(phenylmethoxy)propanoate
- Ethyl 2-(benzyloxy)propanoate
- Methyl 2-(benzyloxy)butanoate
Uniqueness
Methyl 2-(benzyloxy)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the benzyloxy group enhances its reactivity and makes it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications.
Biological Activity
Methyl 2-(benzyloxy)propanoate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological interactions. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a benzyloxy group attached to a propanoate moiety. This structural arrangement enhances its lipophilicity and reactivity, making it a suitable candidate for various synthetic applications.
- Synthesis Methods : The compound can be synthesized through several methods, including:
- Esterification : Reaction of benzyloxy alcohols with propanoic acid derivatives.
- Chiral Auxiliary Applications : Utilization in the synthesis of enantiopure β-hydroxy esters, demonstrating its role as a chiral building block in organic synthesis .
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity . A study highlighted the synthesis of novel pyrazole derivatives from this compound, which were evaluated for their anti-inflammatory effects. These derivatives showed promising results in reducing inflammation markers in vitro .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various biological targets, potentially inhibiting specific enzymatic pathways. This interaction is crucial in developing therapeutic agents aimed at conditions like diabetes and metabolic disorders .
Case Studies and Research Findings
- Hypoglycemic Activity : In a study evaluating compounds for hypoglycemic effects, this compound derivatives were tested in CD-1 mice. Results indicated a significant reduction in blood glucose levels, suggesting its potential as a therapeutic agent for type 2 diabetes .
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Mechanism of Action : The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The benzyloxy group enhances binding to specific receptors or enzymes, facilitating inhibition or modulation of their activity.
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding and electrostatic interactions, contributing to overall biological activity .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Benzyloxy group; propanoate | Anti-inflammatory; enzyme inhibition |
Methyl 2-amino-3-(benzyloxy)propanoate | Amino group; benzyloxy | Potential enzyme inhibitor; substrate in assays |
Methyl 2-amino-3-(phenoxy)propanoate | Phenoxy group; amino | Less lipophilic; lower membrane permeability |
Properties
IUPAC Name |
methyl 2-phenylmethoxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUWVGDHZQNXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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